A Comprehensive Technical Guide to 3-Benzylpiperidin-3-ol: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to 3-Benzylpiperidin-3-ol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Benzylpiperidin-3-ol, a key heterocyclic compound, holds a significant position in medicinal chemistry and pharmaceutical development. This technical guide provides an in-depth exploration of its fundamental properties, synthesis methodologies, and critical applications, with a particular focus on its role as a pivotal intermediate in the synthesis of the calcium channel blocker, Benidipine. We will delve into the causality behind various synthetic choices, the compound's pharmacological relevance, and essential safety and handling protocols, offering a comprehensive resource for professionals in the field.
Core Chemical and Physical Properties
3-Benzylpiperidin-3-ol, also known as N-Benzyl-3-hydroxypiperidine, is a piperidine derivative characterized by a benzyl group attached to the nitrogen atom and a hydroxyl group at the 3-position of the piperidine ring.[1][2] This structure imparts a unique combination of steric and electronic properties that are crucial for its role in chemical synthesis.
Table 1: Key Identifiers and Physicochemical Properties of 3-Benzylpiperidin-3-ol
| Property | Value | Source(s) |
| CAS Number | 14813-01-5 | [3][4][5][6][7] |
| Molecular Formula | C₁₂H₁₇NO | [3][4][5][6][7] |
| Molecular Weight | 191.27 g/mol | [3][4][5][7] |
| Appearance | Colorless to pale yellow liquid or white to off-white solid | [1][5] |
| Boiling Point | 140-142 °C at 6 mmHg | [5] |
| Density | Approximately 1.056 g/cm³ | |
| Solubility | Soluble in organic solvents such as DMSO and methanol. | |
| SMILES | OC1CN(CC2=CC=CC=C2)CCC1 | [4][7] |
| InChI | InChI=1S/C12H17NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2 | [1] |
Synthesis Methodologies: A Strategic Overview
The synthesis of 3-Benzylpiperidin-3-ol is a critical step in the production of various active pharmaceutical ingredients (APIs). Several synthetic routes have been developed, each with its own advantages and limitations regarding yield, purity, cost, and scalability.
Reduction of N-Benzyl-3-piperidone
A common and direct method for the synthesis of 3-Benzylpiperidin-3-ol involves the reduction of the corresponding ketone, N-benzyl-3-piperidone.
Caption: General workflow for the synthesis of 3-Benzylpiperidin-3-ol via ketone reduction.
Experimental Protocol: Reduction of N-Benzyl-3-piperidone with Sodium Borohydride
-
Dissolution: Dissolve N-benzyl-3-piperidone in a suitable alcoholic solvent, such as methanol or ethanol, in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere.
-
Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermic nature of the reduction reaction and minimize side product formation.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution. The slow addition helps to maintain the temperature and prevent a runaway reaction.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid to decompose the excess NaBH₄.
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or distillation.
Causality in Experimental Choices:
-
Choice of Solvent: Alcohols are protic solvents that can protonate the borohydride, increasing its reducing power. They are also effective at dissolving both the ketone and the reducing agent.
-
Temperature Control: The initial cooling and slow addition of the reducing agent are critical for selectivity and safety. Overheating can lead to the formation of byproducts and a decrease in yield.
-
Inert Atmosphere: While not always strictly necessary for borohydride reductions, an inert atmosphere can prevent the oxidation of reagents and products, leading to a cleaner reaction.
Synthesis from 3-Hydroxypyridine
An alternative synthetic strategy starts from 3-hydroxypyridine. This multi-step process involves the benzylation of the pyridine nitrogen followed by the reduction of the pyridinium ring.
Caption: Two-step synthesis of 3-Benzylpiperidin-3-ol from 3-Hydroxypyridine.
This method offers an alternative starting material but requires careful control of the reduction step to achieve high yields and avoid over-reduction.[1] Catalytic hydrogenation using catalysts like Raney Nickel has also been employed, though this often requires high pressure and temperature.[8]
Pharmacological Significance and Applications
The N-benzylpiperidine motif is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets.[9] 3-Benzylpiperidin-3-ol, as a functionalized derivative, serves as a versatile building block in drug discovery.
Intermediate in the Synthesis of Benidipine
The primary and most well-documented application of 3-Benzylpiperidin-3-ol is as a key intermediate in the synthesis of Benidipine.[6][10] Benidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension and angina.[10] The specific stereochemistry of the 3-hydroxyl group in the piperidine ring is crucial for the pharmacological activity of the final drug.
Caption: The role of 3-Benzylpiperidin-3-ol as a key intermediate for Benidipine.
Building Block for Novel Therapeutics
Beyond its role in Benidipine synthesis, the 3-benzylpiperidin-3-ol scaffold is of interest for the development of new drugs targeting a range of conditions. The piperidine ring can be found in compounds designed to modulate dopamine and serotonin receptors, making it relevant for the development of antipsychotics and other CNS-active agents.[4] Furthermore, derivatives of benzylpiperidine have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[3] The benzyl group can engage in crucial cation-π interactions with target proteins, while the hydroxyl group provides a handle for further chemical modifications.[9]
The chiral nature of (R)-1-Benzylpiperidin-3-ol makes it a valuable building block for stereoselective synthesis, which is critical for ensuring the efficacy and safety of the final drug product.[11] It has also been utilized in the preparation of in vivo probes for measuring endogenous acetylcholine levels, highlighting its utility in neuroscience research.[11]
Spectroscopic Characterization
Accurate characterization of 3-Benzylpiperidin-3-ol is essential for quality control and research purposes. While detailed spectra are best obtained from dedicated analytical services, typical spectroscopic data would include:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the protons of the piperidine ring. The proton attached to the carbon bearing the hydroxyl group would appear as a multiplet.
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbons of the benzyl group and the piperidine ring. The carbon attached to the hydroxyl group would be shifted downfield.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (191.27 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.
Safety and Handling
As a chemical intermediate, 3-Benzylpiperidin-3-ol requires careful handling to ensure the safety of laboratory personnel.
Table 2: GHS Hazard Information
| Hazard Statement | Description | Source(s) |
| H301 | Toxic if swallowed | [12] |
| H315 | Causes skin irritation | [12][13] |
| H319 | Causes serious eye irritation | [12][13] |
| H335 | May cause respiratory irritation | [12][13] |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15]
-
Spill and Disposal: In case of a spill, contain the material and dispose of it in accordance with local, state, and federal regulations.
Conclusion
3-Benzylpiperidin-3-ol is a compound of significant interest to the pharmaceutical and chemical industries. Its versatile synthesis and the pharmacological importance of its core structure make it a valuable building block for drug discovery and development. A thorough understanding of its chemical properties, synthesis, and safe handling is paramount for researchers and scientists working with this important intermediate.
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